molecular formula C12H16N2 B3289405 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 857776-15-9

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine

Cat. No. B3289405
CAS RN: 857776-15-9
M. Wt: 188.27 g/mol
InChI Key: DFKIETDRDXWUSE-UHFFFAOYSA-N
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Description

“2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” is a type of monoamine alkaloid found in plants, animals, and fungi. It contains an indole nucleus, structurally similar to tryptophan (lacking a carboxyl group), and is believed to function as a neurotransmitter and neuromodulator .


Synthesis Analysis

The synthesis of compounds similar to “2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” has been reported in the literature. For instance, 3-alkyl-substituted 2-phenyl-1H-indole derivatives were formed in good yields when alkyl phenyl ketones reacted with phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of “2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” consists of an indole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole core is also known as 1, 3-diazole .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties. These properties can be beneficial in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity. They can potentially be used in the development of new antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes. They can potentially be used in the development of new antidiabetic drugs .

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activity. They can potentially be used in the development of new antimalarial drugs .

Anticholinesterase Activities

Indole derivatives have been found to possess anticholinesterase activities. They can potentially be used in the treatment of diseases like Alzheimer’s .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” could involve further exploration of its therapeutic potential and development of new drugs based on its structure.

properties

IUPAC Name

2-(1,7-dimethylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-3-5-11-10(6-7-13)8-14(2)12(9)11/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKIETDRDXWUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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